molecular formula C35H43N7O11 B560158 Mc-Val-Cit-PABC-PNP CAS No. 159857-81-5

Mc-Val-Cit-PABC-PNP

Cat. No. B560158
CAS RN: 159857-81-5
M. Wt: 737.76
InChI Key: UQRQGHMQKAXOTE-DHIFEGFHSA-N
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Description

Mc-Val-Cit-PABC-PNP is a cathepsin cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It couples the antibody element to the effecting compound .


Synthesis Analysis

The synthesis of Mc-Val-Cit-PABC-PNP involves reacting the peptide-based traditional Maleimidocaproyl(Mc)-Val-Cit-PABC-PNP linker with monomethyl auristatin E (MMAE). In the construction of traditional linker-MMAE payload, 18.20 μmol potent molecule MMAE, 16.38 μmol Mc-Val-Cit-PABC-PNP, and 3.64 μmol hydroxybenzotriazole were dissolved and mixed .


Molecular Structure Analysis

The molecular formula of Mc-Val-Cit-PABC-PNP is C35H43N7O11 . It contains a maleimidocaproyl (Mc) group that can be conjugated to an antibody and a p-nitrophenol (PNP) group that allows the peptide to be linked to anticancer compounds .


Chemical Reactions Analysis

The degree of stability of antibody-drug linkers in systemic circulation, and the rate of their intracellular processing within target cancer cells are among the key factors determining the efficacy of ADCs in vivo . The activity of Carboxylesterase 1C towards VC-PABC–based linkers, and consequently the stability of ADCs in mouse plasma, can be effectively modulated by small chemical modifications to the linker .


Physical And Chemical Properties Analysis

The molecular formula of Mc-Val-Cit-PABC-PNP is C35H43N7O11 and its formula weight is 737.8 . It appears as an off-white to white solid . Its solubility is 25 mg/ml in DMF, 20 mg/ml in DMSO, and 0.20 mg/ml in DMSO:PBS (pH 7.2) (1:4) .

Scientific Research Applications

Antibody-Drug Conjugates (ADCs) Construction

“Mc-Val-Cit-PABC-PNP” is primarily used in the synthesis of ADCs. It contains a maleimidocaproyl (Mc) group for conjugation to antibodies and a p-nitrophenol (PNP) group for linking to anticancer compounds like doxorubicin or monomethyl auristatin E (MMAE). ADCs are designed to target specific cell populations, inducing selective responses such as cell death in cancer cells .

Bioconjugation to Monoclonal Antibodies

The maleimide functionality of “Mc-Val-Cit-PABC-PNP” allows for bioconjugation to thiols in monoclonal antibodies. This is crucial for creating a bond between the antibody and the drug, ensuring that the ADC can effectively target and deliver the therapeutic agent .

Construction of Carbamate Linkages

The activated carbonate esters present in “Mc-Val-Cit-PABC-PNP” are used to construct carbamate linkages with amine-containing payloads. This chemical bond is important for attaching the drug to the linker, which is then connected to the antibody .

Cathepsin Cleavable Linker

This compound acts as a cathepsin cleavable linker, which means it can be cleaved by cathepsin enzymes present in tumor lysosomes. This property is essential for releasing the drug within the cancer cells after the ADC has bound to its target .

Stability and Tolerability Improvement

The Val-Cit dipeptide motif in “Mc-Val-Cit-PABC-PNP” is designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes, improving the in vivo stability and tolerability of ADCs .

Traditional Linker Synthesis

In bioprocess development for cancer therapy, “Mc-Val-Cit-PABC-PNP” is used to react with MMAE in constructing traditional linker-MMAE payloads. This process involves precise measurements and mixing of potent molecules for effective ADC production .

Mechanism of Action

Target of Action

Mc-Val-Cit-PABC-PNP is a peptide linker molecule used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are specific cell populations, such as cancer cells . The compound is designed to induce a selective response, such as cell death, in these target cells .

Mode of Action

The Mc-Val-Cit-PABC-PNP compound contains a maleimidocaproyl (Mc) group that can be conjugated to an antibody and a p-nitrophenol (PNP) group that allows the peptide to be linked to anticancer compounds . This compound is a cathepsin cleavable linker , which means it can be cleaved by cathepsin enzymes in the target cells . This cleavage releases the linked anticancer compound inside the target cell .

Pharmacokinetics

The pharmacokinetics of Mc-Val-Cit-PABC-PNP are influenced by its design as a cleavable linker. The compound is designed to be stable in the circulation, protecting the linked anticancer compound from premature release . This enhances the bioavailability of the anticancer compound, ensuring it reaches the target cells . .

Result of Action

The result of the action of Mc-Val-Cit-PABC-PNP is the selective killing of target cells . By releasing the linked anticancer compound inside the target cells, the compound induces cell death . This selective cytotoxicity is the desired therapeutic effect of ADCs .

Action Environment

The action of Mc-Val-Cit-PABC-PNP is influenced by the presence of cathepsin enzymes in the target cells . These enzymes are required to cleave the linker and release the anticancer compound . Therefore, the efficacy of Mc-Val-Cit-PABC-PNP is likely to be influenced by factors that affect cathepsin activity.

Safety and Hazards

Mc-Val-Cit-PABC-PNP is toxic and contains a pharmaceutically active ingredient . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The robust bioproduction process of Mc-Val-Cit-PABC-PNP could guide the development of ADC-based biopharmaceuticals . The distinct substrate preference of the serum Carboxylesterase 1C offers the opportunity to modulate the extracellular stability of cleavable ADCs without diminishing the intracellular payload release required for ADC efficacy .

properties

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43N7O11/c1-22(2)31(40-28(43)8-4-3-5-20-41-29(44)17-18-30(41)45)33(47)39-27(7-6-19-37-34(36)48)32(46)38-24-11-9-23(10-12-24)21-52-35(49)53-26-15-13-25(14-16-26)42(50)51/h9-18,22,27,31H,3-8,19-21H2,1-2H3,(H,38,46)(H,39,47)(H,40,43)(H3,36,37,48)/t27-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSPJPGXSALJRR-DHIFEGFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43N7O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101100278
Record name N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-L-ornithinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101100278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

737.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mc-Val-Cit-PABC-PNP

CAS RN

159857-81-5
Record name N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-L-ornithinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159857-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mc-Val-cit-pab-pnp
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159857815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-L-ornithinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101100278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MC-Val-Cit-PAB-PNP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY7B3AFP6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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